3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
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Overview
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a complex organic molecule characterized by its unique aromatic structure combined with various functional groups, such as chloro, trifluoromethyl, methoxy, and pyridinone. This compound's structure suggests a diversity of potential chemical properties and biological activities, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide typically involves multi-step organic synthesis. A typical route might start with the synthesis of the 4-chloro-3-(trifluoromethyl)aniline through a chlorination and trifluoromethylation process. Following this, a coupling reaction with a suitable acyl chloride or an amide-forming reaction could yield the final product. Each step requires precise control of temperature, pH, and solvent conditions to ensure the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale equipment for reaction handling and purification processes such as recrystallization, chromatography, or distillation. Scaling up from lab to industrial scale typically demands optimizations to minimize cost and environmental impact, while maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation at its functional groups. Specifically, the methoxy group might be oxidized to a hydroxyl or carboxylic group.
Reduction: The amide functional group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring with chloro and trifluoromethyl groups can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen with a metal catalyst (e.g., palladium on carbon).
Substitution Reagents: Sodium hydroxide, various nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Depending on the nucleophile, different substituted aromatic compounds.
Scientific Research Applications
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide has a range of applications in various fields:
Chemistry: Used as a building block for more complex molecules, potentially in medicinal chemistry for the development of new drugs.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes or receptors.
Medicine: Potential therapeutic agent due to its structural complexity, which might allow it to target specific biological pathways.
Industry: Potential use in the development of specialized materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application, but generally, it might interact with biological targets through binding to proteins, influencing enzyme activity, or modulating receptor pathways. For example, the aromatic ring and various functional groups could allow it to fit into enzyme active sites or bind to receptor proteins, altering their function in a manner that could be therapeutically useful.
Comparison with Similar Compounds
3-(4-bromo-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
3-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide
This uniqueness highlights its potential for distinct applications in scientific research and industrial use.
Biological Activity
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₈H₁₈ClF₃N₂O₂
- Molecular Weight : 396.80 g/mol
- IUPAC Name : this compound
This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their bioavailability.
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activity. For instance, derivatives of pyridine and phenyl groups have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of the trifluoromethyl group is believed to enhance these effects by improving binding affinity to target proteins involved in cancer progression.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways associated with cell growth and survival. For example, inhibition of the Raf/MEK/ERK pathway, a critical pathway in many cancers, could be a primary mode of action. Additionally, the compound may interact with other molecular targets such as Bcl-2 family proteins, which are crucial in regulating apoptosis.
Study 1: Inhibition of Cancer Cell Lines
In a study examining the effects of similar compounds on various cancer cell lines, it was found that compounds with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The study concluded that these modifications significantly enhance anticancer activity compared to their non-fluorinated counterparts.
Study 2: Enzyme Activity Assay
Another investigation focused on the enzyme inhibitory potential of related compounds, where it was shown that specific substitutions led to enhanced activity against Raf kinase. This suggests a promising avenue for developing targeted therapies for cancers characterized by aberrant Raf signaling.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O3/c1-12-9-14(28-2)11-18(27)25(12)8-7-24-17(26)6-4-13-3-5-16(20)15(10-13)19(21,22)23/h3,5,9-11H,4,6-8H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCYEKABQGYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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